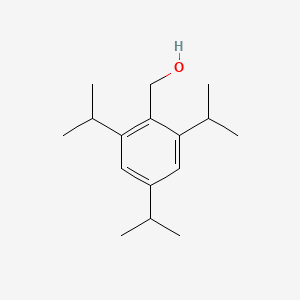

(2,4,6-Triisopropylphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2,4,6-tri(propan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-10(2)13-7-14(11(3)4)16(9-17)15(8-13)12(5)6/h7-8,10-12,17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUIWWQGOQRQCRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CO)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Triisopropylphenyl Methanol

Direct Synthesis Routes for (2,4,6-Triisopropylphenyl)methanol

Direct synthesis predominantly relies on the reduction of the carbonyl group in 1-(2,4,6-Triisopropylphenyl)ethanone.

The reduction of 1-(2,4,6-triisopropylphenyl)ethanone is a challenging transformation due to the steric shielding of the carbonyl group by the ortho-isopropyl substituents. This steric hindrance significantly impacts the choice of reducing agent and the reaction conditions required for a successful conversion. mdpi.com

Research into the reduction of 1-(2,4,6-triisopropylphenyl)ethanone has demonstrated a stark difference in the efficacy of common reducing agents. mdpi.com While a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is effective for reducing less hindered ketones, it fails to reduce 1-(2,4,6-triisopropylphenyl)ethanone, even after prolonged reaction times at room temperature. mdpi.com In contrast, the more potent reducing agent, lithium aluminum hydride (LiAlH₄), is capable of successfully reducing this sterically congested ketone to the desired alcohol, this compound. mdpi.com This highlights a general principle in the synthesis of bulky aryl alcohols: the steric hindrance around the reaction center necessitates the use of more powerful reagents to achieve the desired transformation. mdpi.com

| Ketone Precursor | Reducing Agent | Reaction Conditions | Result |

|---|---|---|---|

| 1-(2,4,6-Triisopropylphenyl)ethanone | Sodium Borohydride (NaBH₄) | Ethanol (B145695), Room Temperature, 2 days | No reaction |

| 1-(2,4,6-Triisopropylphenyl)ethanone | Lithium Aluminum Hydride (LiAlH₄) | Not specified | Successful reduction to alcohol |

| 1-(2,4,6-Trimethylphenyl)ethanone | Sodium Borohydride (NaBH₄) | Not specified | Successful reduction (12% yield) |

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis. researchgate.netsemanticscholar.org However, their application in reactions involving sterically hindered substrates, such as those with the 2,4,6-triisopropylphenyl group, can be challenging and often requires specially designed ligands and catalyst systems. researchgate.net

A novel and advanced strategy for the synthesis of arylmethanol derivatives is the palladium-catalyzed C(sp³)–H monoarylation of methanol (B129727). documentsdelivered.com This method offers a direct way to form the crucial C(sp³)–C(sp²) bond. The process typically involves a directing group to facilitate the activation of the C-H bond in methanol. documentsdelivered.com While this methodology has been developed with a broad substrate scope, its application to extremely bulky aryl halides, which would be required to produce this compound, presents a significant challenge. documentsdelivered.com The steric bulk of the 2,4,6-triisopropylphenyl group can impede the approach of the substrate to the palladium catalyst center, thus hindering the reaction. acs.org The success of such a reaction would likely depend on the careful selection of a palladium precatalyst and specialized ligands, such as bulky biarylphosphines, which have been shown to be effective in other challenging coupling reactions. researchgate.netnih.gov

Beyond direct reduction, classical organometallic reactions provide a viable pathway to bulky aryl alcohols. The Grignard reaction, for instance, is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. wikipedia.org The synthesis of this compound could theoretically be achieved by reacting a Grignard reagent, such as methylmagnesium bromide, with 2,4,6-triisopropylbenzaldehyde. Alternatively, the reaction between phenylmagnesium bromide and a suitable ketone precursor could be envisioned.

Palladium-Catalyzed Approaches to Arylmethanol Derivatives.

Synthesis of Related 2,4,6-Triisopropylphenyl-Substituted Precursors and Analogues

The synthesis of this compound is intrinsically linked to the availability of its precursors. The primary precursor, 1-(2,4,6-Triisopropylphenyl)ethanone, is synthesized via a Friedel-Crafts acylation reaction. mdpi.com This involves reacting 1,3,5-triisopropylbenzene (B165165) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.com

The bulky 2,4,6-triisopropylphenyl (Is) group is also utilized in the synthesis of other advanced materials and molecular building blocks, demonstrating its importance in creating sterically demanding chemical environments. tandfonline.comresearchgate.net For example, it has been incorporated into hydro-, halo-, and hydrohalogermanes (e.g., IsGeH₃), which are precursors to stable, low-coordinated germanium species. tandfonline.com Furthermore, highly encumbered pnictanes (ArEH₂, where E = N, P, As, Sb) have been synthesized using terphenyl ligands that incorporate the 2,4,6-triisopropylphenyl group, leading to the formation of exceptionally stable and structurally unique compounds. researchgate.net

| Precursor/Analogue | Starting Material(s) | Reaction Type | Reference |

|---|---|---|---|

| 1-(2,4,6-Triisopropylphenyl)ethanone | 1,3,5-Triisopropylbenzene, Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | mdpi.com |

| IsGeH₃ (Is = 2,4,6-triisopropylphenyl) | IsLi, GeCl₄·dioxane, LiAlH₄ | Substitution/Reduction | tandfonline.com |

| ArNH₂ (Ar = C₆H₃-2,6-Trip₂, Trip = 2,4,6-triisopropylphenyl) | ArLi, TsN₃ (tosyl azide) | Azide (B81097) Coupling/Reduction | researchgate.net |

Incorporation of the 2,4,6-Triisopropylphenyl Group via Organometallic Reagents

The most direct method for synthesizing this compound involves the use of organometallic reagents, particularly Grignard reagents. libretexts.org The general principle of the Grignard reaction is the nucleophilic addition of an organomagnesium halide to a carbonyl compound. utdallas.edu To produce a primary alcohol like this compound, the corresponding Grignard reagent is reacted with formaldehyde. libretexts.org

The key intermediate, (2,4,6-Triisopropylphenyl)magnesium bromide, is commercially available as a solution in THF, simplifying its use in synthesis. sigmaaldrich.comsynthonix.comchemicalbook.comchemicalbook.com The reaction proceeds in two main steps: the formation of an alkoxide intermediate, followed by protonation with a dilute acid to yield the final alcohol product. libretexts.orgutdallas.edumiracosta.edu All glassware and reagents for this synthesis must be scrupulously dry, as the highly basic Grignard reagent will be destroyed by any protic sources, such as water. utdallas.edumiracosta.edu

An alternative approach to alcohols bearing the Tip group involves the reduction of the corresponding ketone. For instance, the synthesis of 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), a related secondary alcohol, highlights the profound impact of steric hindrance. While 1-(2,4,6-trimethylphenyl)ethanone can be reduced by various agents, the reduction of 1-(2,4,6-triisopropylphenyl)ethanone is unsuccessful with milder reagents like sodium borohydride. mdpi.com The only effective method reported for this transformation is the use of the powerful reducing agent lithium aluminum hydride (LiAlH₄), demonstrating the challenge posed by the bulky isopropyl groups. mdpi.com

Table 1: Synthesis of Tip-Substituted Alcohols

| Precursor | Reagent(s) | Product | Key Considerations | Reference(s) |

|---|---|---|---|---|

| 1-Bromo-2,4,6-triisopropylbenzene | 1. Mg, ether2. Formaldehyde (CH₂O)3. H₃O⁺ | This compound | Standard Grignard synthesis for primary alcohols. Requires anhydrous conditions. | libretexts.orgutdallas.edumiracosta.edu |

Suzuki Coupling in the Synthesis of 2,4,6-Triisopropylphenyl-Substituted Ligands

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds, particularly for creating biaryls, styrenes, and polyolefins. wikipedia.orgharvard.edu This reaction is widely used to synthesize complex ligands, including those incorporating the sterically demanding 2,4,6-triisopropylphenyl group. nih.gov

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with an organohalide (R¹-X) to form a palladium(II) complex. harvard.edu

Transmetalation : A base activates an organoboron species (R²-BY₂), which then transfers its organic group (R²) to the palladium(II) complex, displacing the halide. harvard.eduorganic-chemistry.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst. harvard.edu

To synthesize a ligand containing the Tip group, such as 2-(2,4,6-triisopropylphenyl)pyridine, one could employ a Suzuki coupling between (2,4,6-triisopropylphenyl)boronic acid and 2-bromopyridine. The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, are often used to create highly active and stable palladium catalysts that are effective for coupling sterically hindered substrates. nih.gov

Table 2: Generalized Suzuki-Miyaura Coupling for Tip-Substituted Ligands

| Organohalide | Organoboron Reagent | Catalyst System | Base | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Tip-X (X=Br, I) | Ar-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst + ligand (e.g., SPhos) | Na₂CO₃, K₃PO₄, or others | Tip-Ar | wikipedia.orgharvard.edunih.gov |

Formation of Bulky Silicon and Pnictogen Compounds Incorporating the 2,4,6-Triisopropylphenyl (Tip) Group

The extreme steric bulk of the 2,4,6-triisopropylphenyl (Tip) group, and the closely related 2,6-diisopropylphenyl (Dipp) group, makes them invaluable for stabilizing low-coordinate and reactive main group element centers. researchgate.net These bulky "kinetic stabilizers" prevent oligomerization or decomposition, allowing for the isolation and study of compounds with unusual bonding, such as those involving heavier pnictogens (As, Sb, Bi) and silicon. researchgate.netnih.gov

The synthesis of these compounds often begins with the reaction of a suitable pnictogen or silicon halide with an organolithium or Grignard reagent of the bulky aryl group. For example, Dipp₂BiBr was prepared via a Grignard reaction and served as a precursor for other diaryl halido bismuthanes and the dibismuthane (Dipp)₂Bi-Bi(Dipp)₂. researchgate.net The reactivity of these compounds can be further explored; for instance, the dibismuthane reacts with elemental sulfur to form dibismuthanyl tri- and pentasulfides. researchgate.net

The use of even larger protecting groups, such as 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt), has enabled the synthesis of a stable dibismuthene (TbtBi=BiTbt), a compound featuring a bismuth-bismuth double bond. researchgate.netscilit.com This highlights a key strategy in heavy main group chemistry: the use of sterically demanding substituents to isolate molecules with multiple bonds between heavy elements. Similar strategies have been employed in the synthesis of diphosphenes and other interpnictogen compounds. researchgate.netrsc.org

In organosilicon chemistry, bulky aryl groups are introduced using similar organometallic methods. The reaction of an organolithium reagent like ArLi with a silicon halide (e.g., SiF₄) can produce bulky fluorosilanes, which can be subsequently converted to air-stable hydrosilanes. researchgate.net The direct reaction of silicon metal with organic halides, known as the Müller-Rochow process, is a large-scale industrial method for producing organosilicon precursors like methylchlorosilanes. mdpi.comlkouniv.ac.in

Table 3: Synthesis of Bulky Silicon and Pnictogen Compounds

| Element | Precursor | Bulky Reagent | Product Type | Significance | Reference(s) |

|---|---|---|---|---|---|

| Bismuth (Bi) | BiCl₃ | DippMgBr (Dipp = 2,6-diisopropylphenyl) | Dipp₂BiBr | Precursor to dibismuthanes and other interpnictogen compounds. | researchgate.net |

| Bismuth (Bi) | Triselenatribismane | Hexamethylphosphorous triamide | TbtBi=BiTbt (Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl) | Stable compound with a Bi=Bi double bond. | researchgate.netscilit.com |

| Silicon (Si) | SiF₄ | ArLi (Ar = 2,4,6-tri-t-butylphenyl) | ArSiF₃ | Precursor to other sterically crowded organosilanes. | researchgate.net |

Reactivity and Reaction Mechanisms Influenced by the 2,4,6 Triisopropylphenyl Moiety

Impact of Steric Bulk on Reaction Pathways and Kinetics

The spatial arrangement of the isopropyl groups on the phenyl ring creates a sterically hindered environment that directly impacts how other molecules can approach and interact with the reactive center. wikipedia.orgslideshare.net This steric hindrance is a primary factor in determining the course and speed of chemical reactions. wikipedia.orgnumberanalytics.com

Steric hindrance, a consequence of the spatial bulk of the 2,4,6-triisopropylphenyl group, can significantly slow down chemical reactions. wikipedia.orgmasterorganicchemistry.com This is because the bulky substituents physically obstruct the path of incoming reagents, making it more difficult for them to reach the reactive site. masterorganicchemistry.com For instance, in nucleophilic substitution reactions, the rate can be dramatically reduced if the substrate is sterically hindered. numberanalytics.com

Conversely, while less common, steric acceleration can occur. In some cases, the relief of steric strain in the transition state can lead to an increased reaction rate. However, for (2,4,6-Triisopropylphenyl)methanol and its derivatives, steric hindrance is the more dominant effect observed in their reactions.

The synthesis of 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), a closely related secondary alcohol, provides a clear example of steric hindrance. The reduction of the corresponding ketone, 1-(2,4,6-triisopropylphenyl)ethanone, with sodium borohydride (B1222165), a relatively mild reducing agent, does not proceed. mdpi.com In contrast, the less sterically hindered 1-(2,4,6-trimethylphenyl)ethanone is reduced by sodium borohydride with a 12% yield. mdpi.com The successful reduction of 1-(2,4,6-triisopropylphenyl)ethanone could only be achieved using the more potent reducing agent, lithium aluminum hydride. mdpi.com

| Ketone | Reducing Agent | Yield of Alcohol | Reference |

| 1-(2,4,6-trimethylphenyl)ethanone | Sodium Borohydride | 12% | mdpi.com |

| 1-(2,4,6-triisopropylphenyl)ethanone | Sodium Borohydride | No reaction | mdpi.com |

| 1-(2,4,6-triisopropylphenyl)ethanone | Lithium Aluminum Hydride | Successful reduction | mdpi.com |

The steric bulk of the 2,4,6-triisopropylphenyl group significantly influences the geometry of the transition state, which in turn affects the reaction rate. For a reaction to occur, the reactants must pass through a high-energy transition state. The presence of bulky substituents can increase the energy of this transition state, thereby slowing down the reaction.

In reactions involving nucleophilic attack on the carbonyl carbon of a ketone or the benzylic carbon of a this compound derivative, the bulky triisopropylphenyl group forces the incoming nucleophile to approach from a less hindered trajectory. This constraint on the transition state geometry can lead to a higher activation energy and, consequently, a slower reaction rate.

Mechanistic Investigations of Reactions Involving this compound and its Derivatives

The steric and electronic properties of the 2,4,6-triisopropylphenyl group have prompted detailed mechanistic studies to understand its influence on various reaction types.

The steric hindrance provided by the 2,4,6-triisopropylphenyl group plays a crucial role in directing the regioselectivity of nucleophilic reactions. Nucleophiles will preferentially attack the least sterically hindered site.

For instance, in the Sonogashira coupling reaction, a type of cross-coupling reaction, the steric bulk of ligands attached to the metal catalyst can influence the reaction's efficiency. While not directly involving this compound, the principles of steric influence on regioselectivity are transferable. In the synthesis of various 2,4,6-trisubstituted-1,3,5-triazines, the reaction conditions, including the choice of catalyst and base, are critical for achieving the desired products, highlighting the delicate balance of steric and electronic factors. mdpi.com

The photochemistry of ketones and alcohols bearing the 2,4,6-trialkylphenyl group has been a subject of investigation. Photoenolization is a key photochemical process for some aromatic ketones. For example, α-(2,4,6-triisopropylphenyl)acetophenone has been studied in the context of photoenolization. documentsdelivered.com

The Norrish-Yang reaction, a photochemical cyclization, has been successfully applied to synthesize 3-hydroxyazetidines from α-amino ketones. durham.ac.uk A study on this reaction revealed that steric effects from substituents on the aromatic ring can have a dramatic impact on reactivity. durham.ac.uk For example, a 2-methyl substituent on the phenyl ring can significantly affect the reaction's outcome compared to a 4-methyl substituent, indicating a strong steric influence. durham.ac.uk

The steric bulk of the 2,4,6-triisopropylphenyl group can also influence rearrangement reactions and the configurational stability of chiral derivatives. The high degree of steric hindrance can disfavor certain rearrangement pathways that require specific geometric arrangements in the transition state.

Furthermore, the bulky group can contribute to the configurational stability of chiral alcohols. For instance, the racemization of a chiral alcohol often proceeds through a carbocation intermediate. The formation of a carbocation at the benzylic position of a this compound derivative might be influenced by the steric environment, potentially affecting the rate of racemization.

Conformational Analysis and Stereochemical Control in 2,4,6 Triisopropylphenyl Methanol Systems

Structural Distortions Induced by Ortho-Isopropyl Groups

The presence of isopropyl groups at both positions ortho to the point of substitution on the phenyl ring forces significant distortions from idealized geometries. This steric hindrance is a defining feature that dictates both the static structure and dynamic potential of (2,4,6-triisopropylphenyl)methanol and its derivatives.

A comparative analysis of the crystal structures of 1-(2,4,6-triisopropylphenyl)ethanone, the ketone precursor, and the corresponding alcohol, 1-(2,4,6-triisopropylphenyl)ethanol (B15157087), reveals the profound impact of the bulky substituents on molecular conformation. mdpi.com In the ketone, the steric pressure exerted by the ortho-isopropyl groups forces the acetyl group to rotate significantly out of the plane of the aromatic ring. mdpi.com The dihedral angle formed by the plane of the O(1), C(7), C(8) atoms of the acetyl group with the plane of the aromatic ring is nearly perpendicular, at 90°. mdpi.com This is quantified by the O(1)-C(7)-C(1)-C(2) and O(1)-C(7)-C(1)-C(6) torsion angles, which are 91° and 95°, respectively. mdpi.com

Upon reduction of the ketone to the alcohol, 1-(2,4,6-triisopropylphenyl)ethanol, the fundamental steric challenges remain. The molecule crystallizes with four independent molecules in the asymmetric unit, showing some conformational variability. mdpi.com However, the ortho-isopropyl groups continue to enforce significant out-of-plane arrangements. For instance, in two of the independent molecules (A and B), the C(5)-C(6)-C(11)-C(16) and C(5)-C(6)-C(11)-C(17) torsion angles, which describe the orientation of one of the ortho-isopropyl groups, are identical at -96° and 28°, respectively. mdpi.com The steric strain is also evident in the exocyclic bond angles at the aromatic ring, where angles like C(1)-C(2)-C(9) and C(1)-C(6)-C(11) are consistently widened to between 122° and 124° to accommodate the isopropyl groups. mdpi.com

Table 1: Selected Torsional and Bond Angle Data for 1-(2,4,6-Triisopropylphenyl)ethanone and its corresponding ethanol (B145695) derivative. mdpi.com

| Compound | Parameter | Angle (°) |

|---|---|---|

| 1-(2,4,6-Triisopropylphenyl)ethanone | Dihedral Angle (O-C-C=O plane vs. Aryl plane) | 90 |

| Torsion Angle (O1-C7-C1-C2) | 91 | |

| Torsion Angle (O1-C7-C1-C6) | 95 | |

| 1-(2,4,6-Triisopropylphenyl)ethanol | Bond Angle (C1-C2-C9) | 122-124 |

| Bond Angle (C1-C6-C11) | 122-124 |

The bulky isopropyl groups play a crucial role in dictating the supramolecular assembly and hydrogen-bonding patterns in the solid state. mdpi.com While many tertiary alcohols form hydrogen-bonded networks, the steric shielding provided by the triisopropylphenyl moiety imposes specific constraints. nih.gov In the case of 1-(2,4,6-triisopropylphenyl)ethanol, the molecules organize into discrete, hydrogen-bonded tetrameric rings. mdpi.com

These centrosymmetric tetramers exhibit an S-S-R-R configuration of the chiral alcohol centers. mdpi.com The crystal unit cell contains two distinct types of these tetrameric assemblies. mdpi.com This is a direct consequence of the steric bulk; a less hindered analogue, 1-(2,4,6-trimethylphenyl)ethanol, forms larger hexameric rings in its crystal structure. mdpi.com The extensive steric hindrance of the isopropyl groups prevents the formation of extended one-dimensional hydrogen-bonded chains, favoring the creation of these closed, 0-D oligomers. mdpi.com The crystal structure of 1-(2,4,6-triisopropylphenyl)ethanol is triclinic, belonging to the P-1 space group, with eight molecules in the unit cell, four of which are crystallographically independent. mdpi.com

Table 2: Crystal Packing and Hydrogen Bonding Comparison. mdpi.com

| Compound | Substituent | Crystal System | Space Group | Supramolecular Assembly |

|---|---|---|---|---|

| 1-(2,4,6-Triisopropylphenyl)ethanol | Isopropyl | Triclinic | P-1 | Tetrameric Rings (0-D) |

Dynamics of Molecular Propellers and Helicity Reversal in Triarylmethanols

When three sterically hindered aryl groups, such as 2,4,6-triisopropylphenyl, are attached to a central carbon atom, as in triarylmethanols, the resulting structure adopts a stable, propeller-like chiral conformation. nih.gov These molecules exist as a racemic mixture of right-handed (P) and left-handed (M) helices. nih.gov The interconversion between these enantiomeric forms, known as helicity reversal or racemization, is a dynamic process whose rate is governed by the steric bulk of the aryl groups. nih.govnih.gov

The mechanism of this enantiomerization process has been investigated using two-dimensional nuclear magnetic resonance (NMR) techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY). nih.govresearchgate.net These powerful methods can detect chemical exchange processes, such as the conformational changes in molecular propellers. researchgate.net

Studies on sterically crowded triarylmethanols provide strong experimental evidence for a "two-ring flip" mechanism as the lowest energy pathway for helicity reversal. nih.govresearchgate.net This mechanism involves the correlated rotation of two of the three aryl rings through a transition state where these two rings are coplanar. A zero- or one-ring flip mechanism is considered energetically prohibitive due to severe steric clashes. The NOESY/EXSY spectra of these systems are consistent only with the two-ring flip pathway, effectively ruling out other potential isomerization routes. nih.gov

The stability of the chiral propeller conformation is directly related to the energy barrier for ring rotation. rsc.org For triarylmethanols with sufficiently bulky substituents, this barrier is high enough to allow for the separation of enantiomers or for the molecule to be considered configurationally stable at a given temperature. rsc.orgprinceton.edu

The kinetics of racemization vary dramatically depending on the steric hindrance. nih.govnih.gov For some sterically hindered triarylmethanols, the half-life for racemization at room temperature can range from a few hours to over a year. nih.govresearchgate.net For instance, a triarylmethanol bearing twelve tert-butyl groups demonstrated very slow isomerization, with a rate constant (k_con) of 7.42 x 10⁻³ s⁻¹ measured at a high temperature of 149.4 °C. This corresponds to a substantial Gibbs activation energy of 121.9 kJ/mol, highlighting the significant steric barrier to helicity reversal. nih.gov

Table 3: Racemization Dynamics of Sterically Hindered Triarylmethanols. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Racemization Half-Life Range (Room Temp.) | 8.4 hours to 1.36 years |

| Isomerization Mechanism | Two-Ring Flip |

Diastereoselective and Enantioselective Synthesis with 2,4,6-Triisopropylphenyl-Containing Reagents

The well-defined and rigid steric environment created by the 2,4,6-triisopropylphenyl group makes it an effective directing group in reagents for asymmetric synthesis. Its bulk can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered side, thereby controlling the stereochemical outcome of a reaction.

One prominent example is the use of 2,4,6-triisopropylbenzenesulfonyl azide (B81097). This reagent serves as an electrophilic azide source for the asymmetric synthesis of unnatural α-amino acids. wikipedia.org When used with a chiral auxiliary, such as an oxazolidinone, the bulky triisopropylphenyl group helps to induce high stereoselectivity at the α-carbon during the azidation of a chiral enolate. wikipedia.org

Similarly, other reagents incorporating this moiety have been developed to control stereochemistry. The condensing reagent 1-(2,4,6-triisopropylbenzenesulfonyl)-5-(pyridin-2-yl)tetrazolide (TPSPy) has been utilized in the synthesis of oligonucleotides. nih.gov Its use in the preparation of dinucleoside monophosphate aryl esters was found to yield a single diastereoisomer, demonstrating the powerful stereocontrol exerted by the sterically demanding group during the formation of the phosphate (B84403) linkage. nih.gov

General principles of stereoselective ketone reduction are well-established, including the influence of sterically demanding groups and the role of chelating and non-chelating Lewis acids in directing the approach of a reducing agent. However, without specific studies on ketones bearing the 2,4,6-triisopropylphenyl moiety, a detailed and data-rich discussion as outlined in the request cannot be accurately constructed.

Therefore, this article cannot be generated as per the specified requirements due to the absence of focused research data on this compound systems.

Theoretical and Computational Chemistry of 2,4,6 Triisopropylphenyl Methanol and Analogues

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for analyzing the properties of molecular crystals and complex organic molecules. nih.gov It offers a robust framework for investigating fundamental properties like structure, enthalpy, and vibrations by solving the Kohn-Sham equations, which map a system of interacting electrons to an effective potential. nih.gov DFT methods are particularly valuable for predicting and explaining experimental observations at the molecular level. nih.gov

For molecules like (2,4,6-Triisopropylphenyl)methanol, DFT calculations can determine optimum molecular geometries and ground state properties. researchgate.netresearchgate.net For instance, DFT studies on related bulky systems, such as 2,4,6-trinitrophenylbenzoate derivatives, have successfully predicted geometries, showing how bond lengths are affected by the presence of different functional groups. researchgate.net Such calculations also provide insights into the interaction of functional groups, like the methanol (B129727) moiety, with different parts of a larger structure, as seen in studies of methanol interacting with metal-organic frameworks. researchgate.net While DFT at the generalized gradient approximation (GGA) level performs well for many molecule-metal surface reactions, its accuracy can be system-dependent, and hybrid functionals are sometimes necessary to accurately describe reaction barriers, especially for systems with specific electronic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one molecule and the LUMO of another governs many chemical reactions. wikipedia.org

In bulky and complex aromatic systems, the nature of frontier orbitals can be intricate. stackexchange.com While FMOs are highly effective for small molecules, their application to larger systems can be challenging because the orbitals tend to be delocalized over a large portion of the molecule, which can obscure the specific locality of reactive sites. nih.gov To address this, concepts like frontier molecular orbitalets (FMOLs), which are localized in both physical and energy space, have been developed to better describe the reactivity of large molecules. nih.gov

The sheer size of the 2,4,6-triisopropylphenyl (Tip) group imposes significant steric constraints that dictate the conformational landscape of this compound. Computational studies on sterically hindered benzyl (B1604629) alcohols and their derivatives reveal a complex interplay of forces that determine the most stable conformations. rsc.orgresearchgate.net DFT calculations have shown that for ortho-substituted benzyl alcohols, multiple low-energy conformations can exist, with their relative stabilities influenced by intramolecular interactions such as hydrogen bonding. rsc.orgresearchgate.net

A pertinent example is the comparison between 1-(2,4,6-trimethylphenyl)ethanol and its bulkier analogue, 1-(2,4,6-triisopropylphenyl)ethanol (B15157087). A study of their single-crystal structures revealed that the difference in steric bulk leads to distinct hydrogen-bonded networks. mdpi.com The less hindered trimethyl-substituted molecules form hexameric rings, while the triisopropyl-substituted molecules are forced into tetrameric rings due to steric hindrance. mdpi.com This demonstrates how the energetic preference for a particular supramolecular assembly is directly governed by the steric demands of the substituents. The table below, derived from crystal structure data, highlights the differences in key torsion angles, illustrating the conformational impact of the isopropyl groups. mdpi.com

| Molecule Type | Torsion Angle | Value (°) |

| 1-(2,4,6-triisopropylphenyl)ethanol (Molecule A) | C(5)-C(6)-C(11)-C(16) | -96 |

| C(5)-C(6)-C(11)-C(17) | 28 | |

| 1-(2,4,6-triisopropylphenyl)ethanol (Molecule B) | C(5)-C(6)-C(11)-C(16) | -96 |

| C(5)-C(6)-C(11)-C(17) | 28 |

This table presents selected torsion angles for two of the four unique molecule types (A and B) found in the asymmetric unit of the 1-(2,4,6-triisopropylphenyl)ethanol crystal, showing the fixed rotational position of one of the isopropyl groups relative to the phenyl ring.

Mechanistic Insights from Computational Simulations

Computational simulations are crucial for mapping out reaction mechanisms, especially for complex processes in condensed phases. nih.gov Techniques such as training neural network potentials with DFT data allow for the exploration of reaction energy barriers and the detailed study of solute-solvent interactions. nih.gov These advanced methods can capture the dynamic behavior of molecules and the participation of solvent molecules in transition states, providing a more complete picture than static models. nih.gov For reactions involving alcohols like methanol, simulations can discern between different pathways, such as those in the methanol-to-hydrocarbons (MTH) process, revealing the roles of intermediates and the dynamic nature of the catalytic system. tudelft.nlresearchgate.net

Mapping reaction pathways and characterizing transition states for compounds bearing the bulky 2,4,6-triisopropylphenyl (Tip) group is a significant computational challenge. The steric hindrance of the Tip group can block or raise the energy of certain reaction pathways, making others more favorable. This is evident in the synthesis of 1-(2,4,6-triisopropylphenyl)ethanol, a close analogue of this compound. mdpi.com

Experimental studies show that the reduction of the corresponding ketone is highly dependent on the choice of reducing agent, a direct consequence of steric hindrance around the carbonyl group. mdpi.com Mild reducing agents that are effective for the less bulky trimethyl analogue fail to produce the triisopropyl alcohol, which requires a powerful reagent like LiAlH₄. mdpi.com This suggests that the transition state for the hydride attack is sterically crowded, and only small, highly reactive nucleophiles can access the reaction center. Computational modeling of these reaction pathways would involve locating the transition state structures for each reducing agent and calculating their activation energies, which would quantitatively explain the observed experimental outcomes.

| Reducing Agent | 1-(2,4,6-trimethylphenyl)ethanone | 1-(2,4,6-triisopropylphenyl)ethanone |

| NaBH₄ | 12% yield | No reaction |

| LiAlH₄ | Successful reduction | Successful reduction |

| Catalytic Transfer Hydrogenation (2-propanol, MgO, 673 K) | 22% yield | No reaction |

This table illustrates the dramatic effect of steric hindrance on the reactivity of the ketone precursor to the target alcohol. The bulky isopropyl groups prevent reaction with milder or larger reducing systems.

Theoretical models are increasingly used to predict the reactivity and selectivity of chemical reactions, saving significant time and resources in experimental studies. chemrxiv.orgresearchgate.net For aromatic compounds, predicting regioselectivity in reactions like electrophilic substitution is a key application. nih.gov These predictions are often based on calculating the relative stabilities of reaction intermediates (like Wheland intermediates or σ-complexes) or the energies of transition states using DFT. researchgate.netnih.gov

The regioselectivity is typically governed by a combination of electronic and steric effects. nih.govresearchgate.net For example, in the C-H thianthrenation of aromatic compounds, computational models that incorporate both steric and electronic features can predict the site of functionalization with high accuracy. chemrxiv.org For a bulky substrate like this compound, any reaction on the aromatic ring would be heavily influenced by the steric shielding of the ortho positions by the isopropyl groups. Theoretical models would predict that reactions are most likely to occur at the para position (if available and electronically activated) or on the benzylic group, as these sites are more sterically accessible. These models can be generalized and have been successfully applied to a wide range of C-H functionalization reactions. rsc.org

Role of Steric Effects in Modulating Electronic Properties

Steric effects, which arise from the spatial arrangement of atoms, are nonbonding interactions that profoundly influence the shape, reactivity, and properties of molecules. wikipedia.org They are not independent of electronic effects but rather work in concert with them to determine molecular behavior. wikipedia.orgchemrxiv.org In some cases, bulky substituents are strategically used to stabilize a reactive molecular core or to control the selectivity of a reaction by blocking unwanted side-reactions. wikipedia.org

In the case of this compound and its analogues, the bulky isopropyl groups exert a significant steric influence that modulates the molecule's electronic properties. This is clearly demonstrated by comparing the crystal structures of 1-(2,4,6-triisopropylphenyl)ethanol and 1-(2,4,6-trimethylphenyl)ethanol. mdpi.com The steric pressure from the isopropyl groups not only forces the alcohol molecules into a different hydrogen-bonding arrangement (tetramers instead of hexamers) but also likely influences the electronic environment of the aromatic ring and the hydroxyl group. mdpi.com This interplay between steric and electronic effects is also observed in nucleophilic aromatic substitution reactions, where increased steric hindrance can dramatically slow reaction rates by destabilizing the necessary intermediates or transition states. rsc.org Furthermore, steric crowding can influence the final arrangement of ligands around a metal center, which in turn affects the photophysical properties and electronic transitions of the resulting complex. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Development of Novel Synthetic Reagents and Auxiliaries Utilizing the 2,4,6-Triisopropylphenyl Group

The unique steric profile of the 2,4,6-triisopropylphenyl group has led to the development of specialized reagents and auxiliaries that offer significant advantages in organic synthesis. These tools provide solutions to long-standing challenges, such as achieving high selectivity and preventing unwanted side reactions.

Derivatives of 2,4,6-triisopropylbenzenesulfonyl, such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), are versatile reagents in organic synthesis, serving as both protecting groups and condensing agents. tcichemicals.comfishersci.iemyskinrecipes.com The bulky triisopropylphenyl group enhances the selectivity of these reagents and can minimize undesirable side reactions. lookchem.com

As a protecting group, the 2,4,6-triisopropylbenzenesulfonyl (Trisyl) group is used to temporarily block reactive functional groups, such as amines and hydroxyl groups. tcichemicals.commyskinrecipes.com For instance, it has been effectively used for the protection of the O⁶-position of guanosine (B1672433) during oligonucleotide synthesis. The steric hindrance provided by the three isopropyl groups can offer selective protection of less hindered positions and can impart stability to the protected group under various reaction conditions.

TPSCl is also widely employed as a condensing agent, particularly in the formation of phosphodiester and amide bonds. fishersci.iechemicalbook.com It is a key reagent in the synthesis of oligonucleotides and glycerophospholipids. fishersci.iechemicalbook.comsigmaaldrich.com The bulky nature of TPSCl allows it to activate a carboxyl or phosphate (B84403) group, facilitating nucleophilic attack while minimizing side reactions with other functional groups. One notable application is in the synthesis of sterically congested amides from a carboxylic acid and a hindered amine, a transformation that is often challenging with standard coupling reagents. researchgate.net

Table 1: Applications of 2,4,6-Triisopropylbenzenesulfonyl Chloride (TPSCl)

| Application | Role of TPSCl | Substrate Examples | Ref. |

| Oligonucleotide Synthesis | Condensing Agent / Protecting Group | Guanosine, Pyrimidine nucleosides | chemicalbook.com |

| Phospholipid Synthesis | Condensing Agent | Glycerophospholipids | fishersci.ie |

| Peptide Synthesis | Protecting Group for Amines | Amino acids | myskinrecipes.com |

| Sterically Hindered Amide Synthesis | Condensing Agent | Steroidal carboxylic acids, hindered amines | researchgate.net |

The formation of carbon-nitrogen bonds through C-H amination is a powerful and atom-economical strategy in organic synthesis. researchgate.netresearchgate.net Sterically hindered carbamates have emerged as important substrates and precursors in these transformations. While direct examples utilizing the 2,4,6-triisopropylphenyl group in carbamates for C-H amination are not extensively documented in the provided search results, the principles of using sterically demanding groups are well-established.

In general, the protecting group on the nitrogen atom plays a crucial role in the success of C-H amination reactions. organic-chemistry.org For instance, in palladium-catalyzed allylic C-H amination, electron-deficient N-nosyl carbamates have been shown to be highly effective nucleophiles. nih.gov The electronic nature of the protecting group influences the acidity of the N-H bond, facilitating deprotonation and subsequent amination.

Furthermore, nickel-catalyzed amination of aryl carbamates has been developed as a robust method for C-N bond formation. nih.gov This methodology is broad in scope and tolerates a variety of coupling partners, including sterically congested anilines. nih.gov The use of a bulky group on the carbamate (B1207046) could potentially influence the regioselectivity and efficiency of such reactions. The development of carbamates bearing the 2,4,6-triisopropylphenyl group for C-H amination reactions represents a promising area for future research, potentially offering unique reactivity and selectivity due to its significant steric bulk.

Strategies for Controlling Stereochemistry in Complex Molecular Systems

The precise control of stereochemistry is a fundamental goal in the synthesis of complex organic molecules, such as pharmaceuticals and natural products. york.ac.ukslideshare.net The 2,4,6-triisopropylphenyl group has proven to be a highly effective chiral auxiliary for achieving excellent levels of asymmetric induction in various chemical transformations. acs.orgacs.org

A notable example is the use of (R)- and (S)-1-(2,4,6-triisopropylphenyl)ethylamine as a chiral auxiliary. acs.orgacs.org This auxiliary has been successfully employed in the diastereoselective reductive coupling of nitrones with α,β-unsaturated esters, mediated by samarium(II) iodide. This reaction provides access to a variety of enantiopure γ-amino acid derivatives with high diastereomeric purity. acs.orgacs.org The bulky triisopropylphenyl group effectively shields one face of the reactive intermediate, directing the incoming reagent to the opposite face and thereby controlling the formation of the new stereocenter. The auxiliary can be readily cleaved and recycled, making it a practical tool for asymmetric synthesis. york.ac.uk

Table 2: Diastereoselective Reductive Coupling using a 2,4,6-Triisopropylphenyl-based Chiral Auxiliary

| Aldehyde | α,β-Unsaturated Ester | Diastereomeric Ratio | Yield (%) | Ref. |

| Isobutyraldehyde | Methyl crotonate | >98:2 | 85 | acs.org |

| Pivalaldehyde | Methyl crotonate | >98:2 | 82 | acs.org |

| Benzaldehyde | Methyl crotonate | >98:2 | 88 | acs.org |

| Cyclohexanecarboxaldehyde | Methyl cinnamate | >98:2 | 75 | acs.org |

The successful application of the 2,4,6-triisopropylphenyl group as a chiral auxiliary highlights the power of steric control in asymmetric synthesis. The predictable and high levels of stereocontrol achieved with this auxiliary make it a valuable tool for the construction of complex chiral molecules.

Exploration in Supramolecular Chemistry and Molecular Devices Incorporating Bulky Aryl Moieties

The deliberate design of molecules that can self-assemble into larger, functional structures or act as nanoscale machines is a frontier in modern chemistry. A key strategy in this endeavor is the use of sterically demanding functional groups to control molecular architecture and dynamics. The (2,4,6-triisopropylphenyl) group, for which (2,4,6-triisopropylphenyl)methanol is a primary synthetic precursor, stands out as a particularly effective bulky moiety in the construction of complex supramolecular systems and molecular devices.

The three isopropyl groups positioned at the 2, 4, and 6 positions of the phenyl ring create a significant steric shield around the point of attachment. This steric hindrance is not a passive feature; it is actively exploited to enforce specific conformations, prevent unwanted intermolecular interactions, and act as a physical barrier to control the relative positions of components in mechanically interlocked molecules.

In the field of supramolecular chemistry , the (2,4,6-triisopropylphenyl) group plays a crucial role in the design of host-guest systems. The creation of synthetic receptors capable of selectively binding other molecules often relies on the principle of preorganization, where the host molecule possesses a well-defined cavity. Bulky groups are instrumental in shaping these cavities and in preventing the collapse or aggregation of the host structures. For example, tripodal molecules designed as synthetic receptors can be functionalized with (2,4,6-triisopropylphenyl) groups to create a sterically crowded environment that dictates the approach and binding of guest molecules.

A more prominent application of the steric bulk of the (2,4,6-triisopropylphenyl) moiety is in the construction of molecular machines , particularly rotaxanes and catenanes. Rotaxanes are composed of a linear "axle" molecule threaded through a macrocyclic "wheel," with large "stopper" groups at each end of the axle to prevent the wheel from dethreading. The sheer size of the (2,4,6-triisopropylphenyl) group makes it an excellent candidate for this stopper role, providing a high degree of kinetic stability to the interlocked structure.

The synthesis of such rotaxanes often employs a "capping" strategy. In this approach, a pseudorotaxane—an axle and wheel held together by non-covalent interactions—is formed, and then the bulky stopper groups are covalently attached to the ends of the axle. This compound can be readily converted into a reactive species suitable for this capping reaction.

While specific research detailing the supramolecular complexes of this compound itself is limited, the impact of the (2,4,6-triisopropylphenyl) group as a component in more complex systems is significant. The following table summarizes key findings related to the use of bulky stoppers in rotaxanes, illustrating the role that derivatives of this compound would play.

| Stopper Moiety | Axle Component | Macrocycle Component | Key Research Finding |

| Tris(4-tert-butylphenyl)methyl | Alkyl Chain | Dibenzo-24-crown-8 | The large steric profile of the stopper effectively prevents dethreading, leading to a stable rotaxane. |

| (2,4,6-Triisopropylphenyl) derivative | Polypeptide Chain | Cyclodextrin | The bulky stopper can influence the rate of shuttling of the macrocycle along the axle, a key feature for molecular switches. |

| Triphenylphosphine | Hexane Chain | Cucurbit northwestern.eduuril | Demonstrates the versatility of bulky phosphine-based groups, for which the aryl portion can be a triisopropylphenyl group, in rotaxane synthesis. rsc.org |

The ongoing exploration of the (2,4,6-triisopropylphenyl) group and other bulky moieties continues to push the boundaries of what is possible in supramolecular chemistry and nanotechnology. The ability to control the assembly and movement of molecules with such precision opens up possibilities for the development of novel sensors, catalysts, and materials with dynamic, responsive properties.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Routes to (2,4,6-Triisopropylphenyl)methanol Leveraging Steric Bulk

The significant steric hindrance presented by the 2,4,6-triisopropylphenyl group poses both challenges and opportunities for the synthesis of this compound. Future research is expected to focus on developing novel synthetic methodologies that can efficiently navigate these steric challenges. One promising avenue is the exploration of organometallic reagents with tailored steric and electronic properties to facilitate the introduction of the hydroxymethyl group to the bulky aromatic ring. Furthermore, the development of catalytic systems that can operate under mild conditions and tolerate the significant steric demands of the substrate will be crucial. This could involve the design of new ligands for transition metal catalysts or the use of organocatalysts that can activate the starting materials in a highly selective manner.

Another area of interest lies in the utilization of flow chemistry and microreactor technologies. These approaches can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for optimizing the synthesis of sterically congested molecules like this compound and minimizing the formation of byproducts. The inherent safety and scalability of flow systems also make them attractive for the potential industrial production of this compound.

Advanced Mechanistic Studies Using In-situ Spectroscopic Techniques and Time-Resolved Methods

A deeper understanding of the reaction mechanisms involving this compound is essential for its rational application in various chemical transformations. The steric bulk of the triisopropylphenyl group significantly influences reaction kinetics and pathways. Future research will increasingly rely on advanced analytical techniques to probe these mechanisms in detail.

In-situ spectroscopic methods, such as high-pressure infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for identifying and characterizing transient intermediates and catalyst resting states in real-time under actual reaction conditions. For instance, in catalytic processes, these techniques can provide insights into ligand exchange, substrate coordination, and the elementary steps of the catalytic cycle.

Furthermore, time-resolved spectroscopic techniques, operating on picosecond to femtosecond timescales, can be employed to study the dynamics of photochemical and photophysical processes involving this compound and its derivatives. This is particularly relevant for applications in areas like photocatalysis and light-driven chemical synthesis. By directly observing the excited-state dynamics, researchers can gain a fundamental understanding of energy and electron transfer processes, which is crucial for designing more efficient systems. A study on the photoelectrochemical oxidation of methanol (B129727) on hematite (B75146) photoanodes utilized photoinduced absorption spectroscopy and transient photocurrent measurements to elucidate the reaction kinetics, revealing a second-order rate law with respect to the density of surface holes. nih.gov

Development of New Catalytic Systems Incorporating this compound Derivatives for Enhanced Selectivity

The unique steric properties of this compound make it an attractive building block for the design of novel ligands for catalysis. By incorporating this bulky moiety into the ligand framework, it is possible to create a sterically demanding environment around the metal center. This can lead to enhanced selectivity in catalytic reactions by controlling the approach of substrates and influencing the regioselectivity and stereoselectivity of the transformation.

Future research will focus on synthesizing a diverse range of ligands derived from this compound and evaluating their performance in various catalytic applications, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The development of "designer ligands" with tunable steric and electronic properties will be a key theme. For example, modifying the substituents on the phenyl ring or altering the linker connecting the triisopropylphenyl group to the coordinating atom can fine-tune the catalytic activity and selectivity.

A study on the iridium/iodide-catalyzed carbonylation of methanol demonstrated that the mechanism involves the abstraction of an iodide ligand from the iridium center, facilitated by a promoter, allowing for the coordination of carbon monoxide. hud.ac.uk This highlights the potential for designing catalytic systems where derivatives of this compound could act as sterically influential ligands to control such coordination steps and enhance selectivity.

Application in Advanced Functional Materials and Self-Assembled Architectures

The bulky and rigid nature of the 2,4,6-triisopropylphenyl group makes this compound and its derivatives promising candidates for the construction of advanced functional materials and self-assembled architectures. The steric interactions between these bulky groups can direct the formation of well-defined supramolecular structures with unique properties.

One emerging area is the use of these compounds in the design of porous organic materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The inherent porosity and high surface area of these materials make them suitable for applications in gas storage, separation, and catalysis. The incorporation of the triisopropylphenyl group can influence the pore size and shape of the resulting frameworks, leading to materials with tailored properties.

Furthermore, the self-assembly of amphiphilic derivatives of this compound in solution can lead to the formation of various nanostructures, such as micelles, vesicles, and nanofibers. These self-assembled architectures can find applications in drug delivery, sensing, and nanotechnology. For instance, fluorescent amphiphiles have been shown to form twisted nanofibers through self-assembly, which can be utilized for the chemo-resistive sensing of methanol. mdpi.com Molecular dynamics simulations have also been used to study the structure of mixed methanol/tetrachloromethane clusters, revealing that methanol tends to dominate the surface of these self-assembled structures. nih.gov Research has also demonstrated the formation of two-dimensional supramolecular arrays from a zinc porphyrin derivative with methanol, sustained by hydrogen bonding and weak coordination. researchgate.net

Q & A

Basic: What synthetic methodologies are commonly employed to prepare (2,4,6-triisopropylphenyl)methanol?

Answer:

The synthesis typically involves the reduction of a carbonyl precursor, such as 2,4,6-triisopropylphenyl ketone. For example, TNT derivatives can be oxidized under alkaline conditions with aldehydes to form benzyl alcohols via Aldol reactions, as demonstrated in nitroaromatic chemistry . Alternative routes include catalytic hydrogenation or the use of reducing agents like NaBH₄ in THF/MeOH systems. Steric hindrance from the triisopropylphenyl group necessitates careful solvent selection (e.g., THF for solubility) and extended reaction times to ensure complete conversion.

Basic: How is the steric and electronic structure of this compound characterized experimentally?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies chemical shifts influenced by electron-withdrawing/donating effects of substituents. HMBC correlations resolve spatial proximity between hydroxyl protons and aromatic carbons .

- X-ray Crystallography : Resolves steric bulk and bond angles, as seen in analogous triisopropylphenyl phosphine ligands, where the isopropyl groups create a cone angle >160° .

- Computational Analysis : DFT calculations (e.g., HOMO/LUMO energies) quantify electronic effects, particularly the electron-donating nature of the hydroxyl group .

Advanced: How does steric hindrance in this compound influence its stability and reactivity in catalytic systems?

Answer:

The bulky triisopropylphenyl group confers exceptional stability against oxidation and decomposition. For instance, thiolsulfinates with this substituent resist oxidation to disulfides due to restricted access to the reactive center . In catalysis, this steric bulk enhances selectivity in asymmetric reactions by preventing undesired side interactions. For example, triisopropylphenyl-substituted BINOL phosphoric acids achieve >90% ee in allylation reactions by enforcing a chiral environment . However, excessive steric demand can reduce catalytic turnover, requiring optimization of ligand-to-substrate ratios .

Advanced: What role does this compound play in designing chiral ligands for asymmetric synthesis?

Answer:

Derivatives of this compound are pivotal in chiral ligand frameworks. For instance, bis(triisopropylphenyl)binaphthyl phosphates (e.g., TRIP-PA) are used in Brønsted acid catalysis, where the steric bulk directs enantioselective protonation in allylic aminations . Methodology includes:

- Ligand Synthesis : Coupling the methanol derivative with binaphthol via phosphorylation, followed by purification using column chromatography (hexane/EtOAc).

- Application : In Mo/Pb complexes, triisopropylphenyl ligands stabilize low-coordinate metal centers, enabling catalytic C–H activation with minimal agglomeration .

Advanced: How can contradictions in reported reactivity data for this compound derivatives be resolved?

Answer:

Discrepancies often arise from solvent effects or trace impurities. For example:

- Solvent Polarity : THF enhances solubility but may slow nucleophilic attacks compared to DCM.

- Metal Contamination : Residual Pd in cross-coupling reactions can alter outcomes. ICP-MS analysis is recommended post-synthesis .

- Steric vs. Electronic Effects : Conflicting catalytic activities (e.g., in oxa-Michael additions) are resolved by comparing Hammett parameters (σ) of substituents versus reaction rates .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

- HPLC-MS : Detects trace impurities (<0.1%) using C18 columns (acetonitrile/water gradient).

- Melting Point Analysis : Consistency with literature values (e.g., 107°C for related trifluoromethyl derivatives ) confirms crystallinity.

- TLC Monitoring : Hexane:EtOAc (4:1) identifies byproducts during synthesis .

Advanced: What mechanistic insights explain the resistance of triisopropylphenyl derivatives to oxidative degradation?

Answer:

Steric shielding prevents oxidants (e.g., O₂, H₂O₂) from accessing reactive sites. For example, in thiolsulfinates, the triisopropylphenyl group inhibits the transition state required for disulfide formation, as shown by kinetic studies (ΔG‡ > 120 kJ/mol) . Computational models (MD simulations) further reveal that bulky substituents reduce molecular flexibility, minimizing contact with oxidants .

Advanced: How is this compound utilized in the synthesis of air-sensitive organometallic complexes?

Answer:

Its derivatives act as stabilizing ligands for low-valent metals. For example:

- Plumbylidyne Complexes : The triisopropylphenyl group prevents Pb–Pb bond formation in Mo–Pb triple bonds, confirmed by XRD (bond length: 2.55 Å) .

- Yttrium Catalysts : Tris(triisopropylphenyl) ligands enable Y(III)-mediated polymerizations under inert atmospheres (Ar glovebox) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.